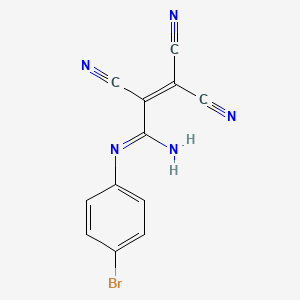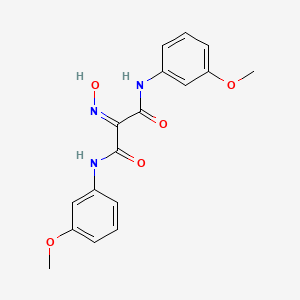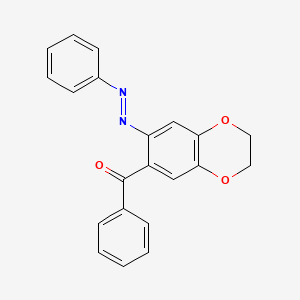
1-phenyl-1-(pyridin-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-PHENYL-1-(2-PYRIDYL)-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANOL is a complex organic compound that features a phenyl group, a pyridyl group, and a triazolyl group attached to an ethanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-PHENYL-1-(2-PYRIDYL)-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANOL can be synthesized through a multi-step process involving the formation of the triazole ring, followed by the introduction of the phenyl and pyridyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. Subsequent steps include the addition of the phenyl and pyridyl groups through nucleophilic substitution or coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-PHENYL-1-(2-PYRIDYL)-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl, pyridyl, or triazolyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols.
Scientific Research Applications
1-PHENYL-1-(2-PYRIDYL)-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-PHENYL-1-(2-PYRIDYL)-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANOL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
- 1-PHENYL-1-(2-PYRIDYL)-2-(1H-1,2,4-TRIAZOL-1-YL)-1-PROPANOL
- 1-PHENYL-1-(2-PYRIDYL)-2-(1H-1,2,4-TRIAZOL-1-YL)-1-BUTANOL
- 1-PHENYL-1-(2-PYRIDYL)-2-(1H-1,2,4-TRIAZOL-1-YL)-1-METHANOL
Comparison: 1-PHENYL-1-(2-PYRIDYL)-2-(1H-1,2,4-TRIAZOL-1-YL)-1-ETHANOL is unique due to its specific ethanol backbone, which influences its chemical reactivity and biological activity. Compared to similar compounds with different alkyl chains, it may exhibit distinct properties and applications.
Properties
Molecular Formula |
C15H14N4O |
|---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
1-phenyl-1-pyridin-2-yl-2-(1,2,4-triazol-1-yl)ethanol |
InChI |
InChI=1S/C15H14N4O/c20-15(10-19-12-16-11-18-19,13-6-2-1-3-7-13)14-8-4-5-9-17-14/h1-9,11-12,20H,10H2 |
InChI Key |
NKCVLHDIAGJYOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=NC=N2)(C3=CC=CC=N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B11048972.png)
![6-(2,4-Dichlorophenyl)-3-(2,5-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048973.png)
![4-(2-Oxo-1,2,3,4,5,6,7,8-octahydro[1]benzothieno[2,3-b]pyridin-4-yl)benzoic acid](/img/structure/B11048977.png)
![3-(2-Furyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-C]pyrazol-6(1H)-one](/img/structure/B11048982.png)
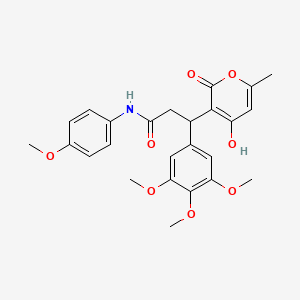
![(2E)-3-[(3-methoxyphenyl)amino]-2-nitroprop-2-enal](/img/structure/B11049003.png)
![2-[(4-chlorophenyl)(5,6-dihydro-4H-1,3-thiazin-2-yl)amino]-1-(4-nitrophenyl)ethanone](/img/structure/B11049008.png)
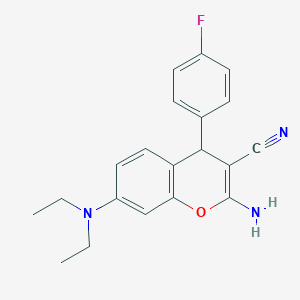

![Ethyl 5-[3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11049018.png)

